5-(2-Chloro-5-methylphenyl)pyridin-2-amine 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1365272-37-2
VCID: VC2851491
InChI: InChI=1S/C12H11ClN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
SMILES: CC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68 g/mol

5-(2-Chloro-5-methylphenyl)pyridin-2-amine

CAS No.: 1365272-37-2

Cat. No.: VC2851491

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chloro-5-methylphenyl)pyridin-2-amine - 1365272-37-2

Specification

CAS No. 1365272-37-2
Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
IUPAC Name 5-(2-chloro-5-methylphenyl)pyridin-2-amine
Standard InChI InChI=1S/C12H11ClN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Standard InChI Key XXKJZCVCXYTHGX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N
Canonical SMILES CC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N

Introduction

5-(2-Chloro-5-methylphenyl)pyridin-2-amine is a complex organic compound belonging to the class of heterocyclic amines, specifically pyridines. It features a pyridine ring substituted with an amine group at the 2-position and a phenyl ring attached at the 5-position, which itself is further substituted with a chloro and a methyl group. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate .

Stability and Storage

  • Stability: Stable under standard conditions.

  • Storage: Should be stored in a cool, dark place.

Synthesis and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine involves several steps, including chlorination and amination reactions. The choice of solvent and control of reaction temperature are critical for achieving optimal yields, which can range from 45% to 80% depending on the conditions employed. Solvents like DMF or toluene are commonly used.

Synthesis Overview

StepReactionSolventYield Range
1ChlorinationDMF/Toluene45% - 80%
2AminationDMF/Toluene45% - 80%

Biological Activities and Applications

5-(2-Chloro-5-methylphenyl)pyridin-2-amine exhibits potential biological activities due to its ability to interact with specific enzyme targets or receptors. The presence of aromatic systems allows for π-stacking interactions with nucleophilic sites on proteins or enzymes, contributing to its biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Potential Applications

  • Pharmaceuticals: Intermediate in drug synthesis.

  • Agrochemicals: Potential use in pesticide synthesis.

Chemical Reactivity

The compound can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions due to its aromatic nature. The efficiency of these reactions is influenced by factors such as solvent choice, temperature, and reaction time. Microwave irradiation can enhance reaction yields by improving energy transfer.

Reaction Types

  • Hydrogen Bonding: Due to the amine group.

  • π-π Stacking: Due to aromatic rings.

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